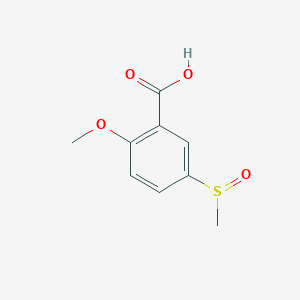

2-Methoxy-5-methYlsulfinylbenzoic acid

Description

Properties

CAS No. |

4816-24-4 |

|---|---|

Molecular Formula |

C9H10O4S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

2-methoxy-5-methylsulfinylbenzoic acid |

InChI |

InChI=1S/C9H10O4S/c1-13-8-4-3-6(14(2)12)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11) |

InChI Key |

XQPPSAOBIFDIGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)C)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that compounds with sulfinyl and sulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives of 2-methoxy-5-methylsulfinylbenzoic acid have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

A study highlighted the synthesis of sulfonamide derivatives that exhibited potent antibacterial and antifungal activities. The synthesized compounds were tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| Methyl 2-methoxy-5-sulfamoylbenzoate | Escherichia coli | 15 µg/mL |

| Methyl 5-sulfamoyl-o-anisate | Candida albicans | 12 µg/mL |

1.2 Anti-inflammatory Properties

The compound has been implicated in the modulation of inflammatory responses. Research on aryl sulfoxides has identified their role as monoacylglycerol lipase inhibitors, which are crucial in managing pain and inflammation. For example, a study demonstrated that the aryl sulfoxide LEI-515 reduced neuropathic pain in preclinical models by inhibiting monoacylglycerol lipase activity . This suggests that derivatives of this compound could similarly affect inflammatory pathways.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The structure-activity relationship (SAR) studies involving aryl sulfoxides have provided insights into enzyme inhibition mechanisms relevant to drug design. The inhibition of monoacylglycerol lipase is particularly noteworthy since it plays a significant role in the endocannabinoid system, influencing pain perception and inflammation .

Table 2: Inhibition Potency of Aryl Sulfoxides

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| LEI-515 | 630 | Monoacylglycerol Lipase |

| This compound | TBD | TBD |

Environmental Applications

3.1 Pesticide Development

The structural attributes of sulfonamide compounds have led to their exploration in agricultural applications as potential pesticides. Research indicates that these compounds can serve as effective agents against agricultural pests due to their biochemical properties .

Case Studies

4.1 Clinical Trials and Preclinical Models

Several studies have moved towards clinical applications, focusing on the therapeutic potential of compounds derived from or related to this compound. For instance, a compound similar to this has been evaluated for its efficacy in treating chronic pain conditions in animal models, showing significant reductions in pain levels without adverse effects on the central nervous system .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural analogs based on substituents, molecular data, and applications:

Physicochemical Properties

- Acidity : Sulfonyl and sulfamoyl groups are strongly electron-withdrawing, increasing the acidity of the benzoic acid moiety compared to methoxy or hydroxy substituents. For example, 2-methoxy-5-sulfamoylbenzoic acid (pKa ~1.5–2.5) is more acidic than 5-methoxysalicylic acid (pKa ~3.5) .

- Solubility : Sulfonyl derivatives (e.g., 50390-76-6) exhibit moderate solubility in polar aprotic solvents like DMSO and DMF, while sulfamoyl analogs (e.g., 22117-85-7) show higher aqueous solubility due to hydrogen bonding .

Pharmacological and Industrial Relevance

- Pharmaceuticals : Sulfamoyl derivatives are intermediates in antipsychotics (e.g., Sulpiride) , while sulfonyl analogs are used in anti-inflammatory and anticancer agents .

- Agrochemicals : Ethylsulfonyl derivatives (e.g., 614-75-5) serve as precursors for sulfonylurea herbicides .

Key Research Findings

Reactivity Differences : Sulfamoyl groups (-SO₂NH₂) undergo nucleophilic substitution more readily than sulfonyl groups (-SO₂CH₃), enabling diverse derivatization in drug design .

Stability : Sulfonyl derivatives exhibit greater thermal and oxidative stability compared to sulfinyl analogs, making them preferable for industrial applications .

Biological Activity : The sulfamoyl group in 22117-85-7 enhances binding to dopamine D2 receptors in Sulpiride, whereas sulfonyl groups in 50390-76-6 modulate COX-2 inhibition .

Preparation Methods

Bromination

Procedure :

Thiolation

Procedure :

-

Reactants : 2-Methoxy-5-bromobenzoic acid, thiourea or sodium hydrosulfide (NaSH).

-

Conditions : Reflux in ethanol/water mixture for 6–8 hours.

-

Mechanism : Nucleophilic aromatic substitution replaces bromine with -SH.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–85°C (reflux) |

| Solvent | Ethanol/water (3:1) |

| Thiolating Agent | Thiourea |

Alkylation to Methylthio Group (-SMe)

The mercapto group is alkylated to a methylthio (-SMe) moiety using dimethyl sulfate.

Procedure :

-

Reactants : 2-Methoxy-5-mercaptobenzoic acid, dimethyl sulfate, NaOH.

-

Conditions : Stirring at 20–25°C for 4–6 hours in aqueous medium.

-

Mechanism : The thiolate ion (generated via NaOH) reacts with dimethyl sulfate in an SN2 reaction.

Key Data :

| Parameter | Value |

|---|---|

| pH | 10–12 (alkaline) |

| Reaction Time | 4–6 hours |

| Byproduct | Sodium sulfate |

Oxidation to Methylsulfinyl (-SOCH₃)

The final step involves oxidizing the methylthio group to the methylsulfinyl (-SOCH₃) moiety. Sodium periodate (NaIO₄) is employed to achieve controlled oxidation without over-oxidation to sulfone.

Procedure :

-

Reactants : 2-Methoxy-5-methylthiobenzoic acid, NaIO₄.

-

Conditions : Stirring in water at 40–50°C for 2–3 hours.

-

Mechanism : Periodate abstracts a sulfur-bound hydrogen, forming a sulfoxide.

Key Data :

| Parameter | Value |

|---|---|

| Oxidizing Agent | Sodium periodate |

| Temperature | 40–50°C |

| Reaction Time | 2–3 hours |

Alternative Pathways and Modifications

Direct Sulfonation-Reduction Route

An alternative method involves sulfonation of 2-methoxybenzoic acid using chlorosulfonic acid, followed by reduction to the thiol. However, this route is less favored due to lower yields (~60%) and harsher conditions.

Characterization and Quality Control

The final product is characterized via:

-

IR Spectroscopy : Peaks at 1,250 cm⁻¹ (S=O stretch) and 1,690 cm⁻¹ (C=O stretch).

-

NMR : δ 3.3 ppm (singlet, -OCH₃), δ 2.9 ppm (singlet, -SOCH₃).

Industrial-Scale Considerations

Large-scale production prioritizes:

Q & A

Q. How can I synthesize 2-Methoxy-5-methylsulfinylbenzoic acid with high purity for crystallographic studies?

Methodological Answer: The synthesis typically involves sulfinyl group introduction via controlled oxidation of a methylthio precursor. For example:

Start with 5-methylthio-2-methoxybenzoic acid.

Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for selective sulfoxidation, minimizing overoxidation to sulfone derivatives.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient).

Purify via recrystallization from ethanol/water (yield ~70–85%, purity >95%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm methoxy ( ppm) and sulfinyl ( ppm, split due to chirality) groups. Compare with sulfone/sulfide analogs to distinguish oxidation states .

- HPLC-MS : Electrospray ionization (ESI) in negative mode for carboxylate detection; validate molecular ion [M-H] and fragmentation patterns .

Q. How should I handle stability challenges during storage?

Methodological Answer:

- Store under inert gas (argon) at -20°C in amber vials to prevent sulfoxide reduction or oxidation.

- Avoid moisture (hygroscopicity induces hydrolysis) and strong acids/bases (risk of demethylation or sulfinyl group rearrangement) .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data for this compound’s polymorphs?

Methodological Answer:

- Use SHELXL for refinement: Employ twin refinement (BASF parameter) if data shows pseudo-merohedral twinning.

- Validate hydrogen bonding networks (e.g., carboxyl dimerization vs. sulfinyl-O interactions) using PLATON or Mercury .

- Cross-reference with IR spectroscopy (carboxylic O-H stretch at ~2500–3000 cm) to confirm intermolecular interactions .

Q. What strategies optimize computational modeling of its reactivity in aqueous environments?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model sulfoxide’s chiral inversion barrier.

- Solvent effects: Apply PCM (Polarizable Continuum Model) for water, analyzing sulfinyl group’s electrophilicity in hydrolysis pathways .

- Validate with experimental kinetic studies (pH-dependent degradation rates at 25–40°C) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy) affect its biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Synthesize analogs (e.g., 5-methylsulfinyl-2-ethoxybenzoic acid) and compare:

- Enzyme inhibition assays : Test against COX-2 or tyrosinase (common targets for benzoic acid derivatives).

- Molecular docking : Use AutoDock Vina to predict binding affinity changes due to methoxy/ethoxy steric effects .

- Correlate sulfinyl chirality (R/S configuration) with activity via chiral HPLC separation and enantiomer-specific bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.